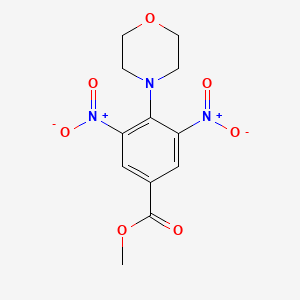
ethyl (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is an organic compound that belongs to the class of cyano-substituted nitrobenzodioxole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-(2Z)-2-Cyano-3-(6-Nitro-1,3-Benzodioxol-5-yl)prop-2-enoat beinhaltet typischerweise die Knoevenagel-Kondensationsreaktion. Diese Reaktion wird zwischen Ethylcyanacetat und 6-Nitro-1,3-Benzodioxol-5-carbaldehyd in Gegenwart einer Base wie Piperidin oder Pyridin durchgeführt. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung kontinuierliche Durchflussreaktoren umfassen, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-(2Z)-2-Cyano-3-(6-Nitro-1,3-Benzodioxol-5-yl)prop-2-enoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Reduktion: Die Cyanogruppe kann mit Reagenzien wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Substitution: Die Estergruppe kann unter sauren oder basischen Bedingungen zu einer Carbonsäure hydrolysiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffgas, Palladium auf Kohle.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Salzsäure, Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: 2-Amino-3-(6-Nitro-1,3-Benzodioxol-5-yl)prop-2-enoat.
Reduktion: Ethyl-(2Z)-2-Amino-3-(6-Nitro-1,3-Benzodioxol-5-yl)prop-2-enoat.
Substitution: 2-Cyano-3-(6-Nitro-1,3-Benzodioxol-5-yl)prop-2-ensäure.
Wissenschaftliche Forschungsanwendungen
Ethyl-(2Z)-2-Cyano-3-(6-Nitro-1,3-Benzodioxol-5-yl)prop-2-enoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Aufgrund seiner einzigartigen strukturellen Merkmale wird es auf seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht.
Industrie: Wird in der Produktion von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-(2Z)-2-Cyano-3-(6-Nitro-1,3-Benzodioxol-5-yl)prop-2-enoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann eine Bioreduktion eingehen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren können. Der Benzodioxolring kann auch zu seiner Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren beitragen und deren Aktivität modulieren.
Wirkmechanismus
The mechanism of action of ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and cyano groups can participate in various biochemical pathways, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethylcyanacetat
- 6-Nitro-1,3-Benzodioxol-5-carbaldehyd
- Ethyl-(2Z)-2-Cyano-3-(4-Nitrophenyl)prop-2-enoat
Einzigartigkeit
Ethyl-(2Z)-2-Cyano-3-(6-Nitro-1,3-Benzodioxol-5-yl)prop-2-enoat ist aufgrund des Vorhandenseins sowohl einer Nitrogruppe als auch eines Benzodioxolrings in seiner Struktur einzigartig. Diese Kombination verleiht ihm eine distinkte chemische Reaktivität und eine mögliche biologische Aktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C13H10N2O6 |
|---|---|
Molekulargewicht |
290.23 g/mol |
IUPAC-Name |
ethyl (Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C13H10N2O6/c1-2-19-13(16)9(6-14)3-8-4-11-12(21-7-20-11)5-10(8)15(17)18/h3-5H,2,7H2,1H3/b9-3- |
InChI-Schlüssel |
BDZOKVLURQFWED-OQFOIZHKSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C\C1=CC2=C(C=C1[N+](=O)[O-])OCO2)/C#N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11707801.png)
![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11707810.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
![ethyl 5-(benzyloxy)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707817.png)
![N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)

![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
![1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11707853.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)


